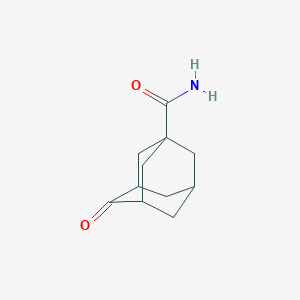

4-氧代金刚烷-1-酰胺

描述

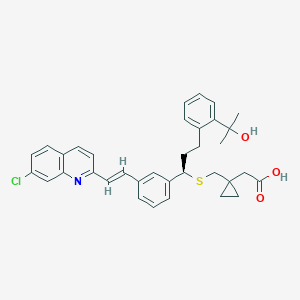

4-Oxoadamantane-1-carboxamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various carboxamide compounds, which are structurally related to 4-Oxoadamantane-1-carboxamide. These compounds are of interest due to their potential applications in pharmaceutical chemistry and crystal engineering .

Synthesis Analysis

The synthesis of carboxamide compounds can involve different strategies. For instance, the synthesis of 1,2,4-oxadiazole-3-carboxamide is achieved through an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, providing a high yield of the target compound at 92% . Another example is the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, which is conducted via a one-pot three-component condensation process catalyzed by polystyrene-supported p-toluenesulfonic acid (PS-PTSA) .

Molecular Structure Analysis

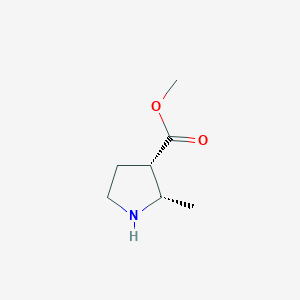

The molecular structures of carboxamide derivatives are often characterized by their planarity and the presence of hydrogen bonding. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide features hydrogen bonds forming infinite chains along the b-axis direction . Similarly, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide is essentially planar and exhibits intermolecular N-H...O hydrogen bonds .

Chemical Reactions Analysis

Carboxamide compounds can participate in various chemical reactions. The novel carboxamide-pyridine N-oxide synthon is used to assemble isonicotinamide N-oxide in a triple helix architecture and to synthesize cocrystals of barbiturate drugs . The domino-synthesis of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides involves a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide compounds are influenced by their molecular structure. The fluorescence properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides are notable, with the transformation leading to fluorescent compounds and the fluorescence quantum yield being measured . The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveal that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide .

科学研究应用

药物化学中的区域选择性

4-氧代喹啉类化合物,与 4-氧代金刚烷-1-酰胺相关的类别,由于其生物和合成多功能性,在药物化学中显示出重要意义。这些化合物与药理活性相关,例如抗菌和抗病毒作用。研究采用计算方法来研究这些化合物的区域选择性乙基化反应,突出它们在开发靶向治疗剂中的潜力 (Batalha 等,2019)。

化学传感荧光性质

研究还探讨了 4-氧代酰胺衍生物的荧光性质,表明它们在化学传感和成像应用中的潜在用途。例如,已经研究了 4-氧代烷烃-1,1,2,2-四腈转化为荧光化合物的过程,这可能对开发新的成像工具或传感器产生影响 (Ershov 等,2015)。

合成和生化应用

1,2,4-恶二唑-3-酰胺的合成,一种广泛用于药物化学的结构,代表了另一个应用领域。已经开发出这种化合物的新型合成方法,为生产含有 1,2,4-恶二唑-3-酰胺的化合物提供了更有效的途径,有可能促进新药的发现和开发 (Du 等,2021)。

药物开发中的抗氧化活性

据报道,具有酰胺基团的化合物表现出抗氧化活性,这可能有利于减少氧化应激相关疾病。对 4-酰胺基苯并咪唑衍生物的研究已经确定了具有强效 PARP 抑制和抗氧化活性的分子,表明它们可用于针对由活性氧引起的疾病的治疗干预 (Kálai 等,2009)。

抗菌和抗菌剂

开发抗菌和抗菌剂是 4-氧代酰胺的另一个重要应用。对色烯-酰胺衍生物的研究显示出有希望的抗菌活性,表明这些化合物在解决细菌感染和耐药性方面的潜力 (Chitreddy 和 Shanmugam,2017)。

属性

IUPAC Name |

4-oxoadamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKQGUVLWVPHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385763 | |

| Record name | 4-oxoadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxoadamantane-1-carboxamide | |

CAS RN |

155396-16-0 | |

| Record name | 4-oxoadamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)

![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)